5,5-Dimethyl-1,3-dioxan-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethyl-1,3-dioxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(2)3-8-5(7)9-4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFXQKZEGILCCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)OC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29035-08-3 | |

| Record name | 1,3-Dioxan-2-one, 5,5-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29035-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00189485 | |

| Record name | 5,5-Dimethyl-1,3-dioxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3592-12-9 | |

| Record name | 2,2-Dimethyltrimethylene carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3592-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5-Dimethyl-1,3-dioxan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003592129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3592-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-Dimethyl-1,3-dioxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxan-2-one, 5,5-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5,5-Dimethyl-1,3-dioxan-2-one

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical Structure and Identification

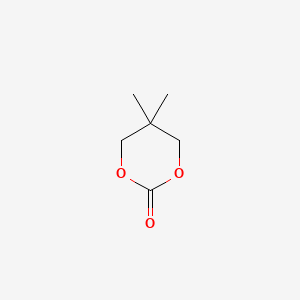

This compound, also known as neopentylene carbonate, is a six-membered cyclic carbonate ester.[1][2] Its structure consists of a 1,3-dioxane ring with two methyl groups at the 5-position and a ketone group at the 2-position.

Caption: Chemical Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₃ | [2][3][4] |

| Molecular Weight | 130.14 g/mol | [2][4][5] |

| CAS Registry Number | 3592-12-9 | [2][3][4] |

| IUPAC Name | This compound | [5] |

| Synonyms | Neopentylene carbonate, 5,5-Dimethyl-1,3-diox-2-one | [2][5] |

| Melting Point | 105-114 °C | [6] |

| Boiling Point | 180.82 °C (estimate) | [6] |

| Density | 1.1066 (estimate) | [6] |

| Refractive Index | 1.4730 (estimate) | [6] |

| InChI | InChI=1S/C6H10O3/c1-6(2)3-8-5(7)9-4-6/h3-4H2,1-2H3 | [2][3][5] |

| InChIKey | JRFXQKZEGILCCO-UHFFFAOYSA-N | [2][3][5] |

| SMILES | CC1(COC(=O)OC1)C | [5] |

Experimental Protocols

Synthesis

This compound can be synthesized through various methods, including the reaction of 1,3-diols with phosgene derivatives or carbon monoxide, and the carboxylative cyclization of 1,3-diols with CO₂.[1] Another approach involves the ring-expansion of 3,3-dimethyloxetane with CO₂.[1]

One common laboratory-scale synthesis involves the reaction of neopentyl glycol with a carbonate source. A generalized workflow for synthesis and purification is outlined below.

Caption: Synthesis and Purification Workflow

Detailed Recrystallization Protocol: [7]

-

The crude product, often a sticky solid contaminated with impurities like xylene, diethyl carbonate, and the starting diol, is dissolved in tetrahydrofuran.

-

Anhydrous diethyl ether is then cautiously added to the solution.

-

The mixture is allowed to stand at room temperature for approximately 30 minutes before being placed in a refrigerator at 4°C overnight to facilitate crystallization.

-

The resulting crystals are collected by filtration.

-

The collected crystals are washed sequentially with cold ether and hexane.

-

Finally, the purified product is dried in a vacuum oven at 35-40°C.

Spectroscopic Analysis

The structure and purity of this compound can be confirmed using various spectroscopic techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectra, are available in various chemical databases.[2][3][8]

Reactivity and Applications

This compound serves as a monomer for ring-opening polymerization to produce aliphatic polycarbonates.[1] These polymers are of significant interest in the biomedical field due to their low toxicity and biodegradability.[1][9] The 1,3-dioxane structural motif is also found in various biologically active molecules, including ligands for the σ1 receptor, which have shown potential in the treatment of neuropathic pain.[10]

Safety and Handling

Based on available safety data sheets, this compound is not classified as hazardous at its given concentration.[11] However, standard laboratory safety precautions should always be observed.

-

Handling: Wear appropriate personal protective equipment, including gloves and safety glasses. Ensure adequate ventilation and avoid dust formation. Avoid contact with skin, eyes, and clothing.[11][12][13]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[11] It is recommended to store it under refrigeration.

-

First Aid: In case of eye contact, rinse immediately with plenty of water. For skin contact, wash off with plenty of water. If inhaled, move to fresh air. If ingested, clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[11]

-

Fire Fighting: Use extinguishing media appropriate for the surrounding environment. Thermal decomposition can lead to the release of irritating gases and vapors.[11]

References

- 1. Advancements in six-membered cyclic carbonate (1,3-dioxan-2-one) synthesis utilizing carbon dioxide as a C1 source - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01280F [pubs.rsc.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound, tech. | Fisher Scientific [fishersci.ca]

- 5. This compound | C6H10O3 | CID 137984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 3592-12-9 [amp.chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound(3592-12-9) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 5,5-Dimethyl-1,3-dioxan-2-one from Neopentyl Glycol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethyl-1,3-dioxan-2-one, also known as neopentylene carbonate, is a valuable cyclic carbonate monomer. Its rigid, gem-dimethyl substituted six-membered ring structure imparts unique properties to polymers derived from it, including enhanced thermal stability, hydrolytic resistance, and biodegradability. These characteristics make it a sought-after building block in the development of advanced biomaterials, specialty polycarbonates, and polyurethanes for applications in the pharmaceutical and drug delivery fields. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound from the readily available precursor, neopentyl glycol. Detailed experimental protocols, comparative data, and mechanistic insights are presented to aid researchers in the efficient and informed synthesis of this important compound.

Synthetic Methodologies

The synthesis of this compound from neopentyl glycol can be achieved through several pathways, primarily involving the reaction of the diol with a suitable carbonyl source. The most common methods include transesterification with dialkyl carbonates and reactions with phosgene derivatives. The direct carboxylation with carbon dioxide presents a greener alternative, though it often requires specific catalytic systems.

Transesterification with Dialkyl Carbonates

Transesterification is a widely employed method for the synthesis of cyclic carbonates from diols. This approach offers a safer alternative to the use of highly toxic phosgene. The reaction involves the equilibrium-driven exchange of alkoxy groups between a dialkyl carbonate and neopentyl glycol, typically in the presence of a catalyst.

A well-documented and effective method involves the reaction of neopentyl glycol with diethyl carbonate. This process is typically carried out at elevated temperatures to drive the reaction towards the formation of the cyclic carbonate by distilling off the ethanol byproduct.

Experimental Protocol:

A detailed experimental procedure for the synthesis of this compound using diethyl carbonate has been reported.[1] The process involves heating a mixture of neopentyl glycol and diethyl carbonate, often with a catalyst, and removing the ethanol generated to shift the equilibrium. The crude product is then purified by recrystallization.

A notable protocol describes a large-scale synthesis which, after reaction, results in a crude product contaminated with xylene, diethyl carbonate, the starting diol, and some cyclic dimer.[1] Purification is achieved by dissolving the crude solid in tetrahydrofuran, followed by precipitation with anhydrous diethyl ether and subsequent cooling.[1] The resulting crystals are collected, washed with cold ether and hexane, and dried under vacuum to yield the purified product.[1]

| Parameter | Value | Reference |

| Starting Materials | Neopentyl Glycol, Diethyl Carbonate | [1] |

| Solvent (for reaction) | Xylene (implied) | [1] |

| Purification Solvents | Tetrahydrofuran, Diethyl Ether, Hexane | [1] |

| Overall Yield | 70% | [1] |

| Final Product Form | Crystalline Solid | [1] |

The transesterification of neopentyl glycol with dimethyl carbonate is another viable route. However, studies have shown that under certain catalytic conditions, such as in the presence of methylcarbonate and bicarbonate methyltrioctylphosphonium salts, the reaction with 2,2-dimethyl-1,3-propanediol (neopentyl glycol) can predominantly yield linear dicarbonate products rather than the desired cyclic carbonate.[2] This highlights the critical role of catalyst selection in directing the reaction pathway towards cyclization.

| Catalyst System | Primary Product | Reference |

| Methylcarbonate/Bicarbonate Methyltrioctylphosphonium Salts | Linear Dicarbonates | [2] |

Further research is required to identify catalytic systems that efficiently promote the formation of the six-membered cyclic carbonate from neopentyl glycol and dimethyl carbonate.

Reaction with Phosgene Derivatives

Phosgene and its derivatives, such as triphosgene (bis(trichloromethyl) carbonate), are highly reactive reagents for the synthesis of carbonates. While effective, their high toxicity necessitates stringent safety precautions.

Triphosgene, a solid and safer-to-handle equivalent of phosgene, can be used for the cyclization of 1,3-diols. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. Studies on the reaction of 1,3-diols with triphosgene and pyridine have shown that the formation of the cyclic carbonate can be a major reaction pathway, especially for syn-diols where the geometry favors the 6-membered ring formation.[3][4] For anti-diols, dichlorination can be a competing reaction.[3][4]

While a specific, detailed protocol for the synthesis of this compound from neopentyl glycol using triphosgene was not found in the immediate literature, the general principle suggests that reacting neopentyl glycol with triphosgene in the presence of a suitable base would likely yield the desired cyclic carbonate.

Direct Synthesis from Neopentyl Glycol and Carbon Dioxide

The use of carbon dioxide (CO₂) as a C1 source for carbonate synthesis is an attractive, environmentally friendly alternative to phosgene-based methods. However, the thermodynamic stability of CO₂ necessitates the use of effective catalytic systems and often, dehydrating agents to drive the reaction towards the product.

Methodologies have been developed for the synthesis of six-membered cyclic carbonates from 1,3-diols and CO₂ at low pressure and room temperature.[5] These methods often employ activating agents like tosyl chloride in the presence of a base.[5] While a specific protocol with quantitative data for neopentyl glycol was not identified, these developments suggest a promising avenue for a greener synthesis of this compound.

Reaction Mechanisms and Experimental Workflows

Transesterification Mechanism

The base-catalyzed transesterification of neopentyl glycol with a dialkyl carbonate proceeds through a nucleophilic acyl substitution pathway. The mechanism is initiated by the deprotonation of neopentyl glycol by a base, followed by nucleophilic attack of the resulting alkoxide on the carbonyl carbon of the dialkyl carbonate.

Caption: Base-catalyzed transesterification mechanism.

General Experimental Workflow

The synthesis of this compound from neopentyl glycol generally follows a standard laboratory workflow.

References

- 1. prepchem.com [prepchem.com]

- 2. Carbonate phosphonium salts as catalysts for the transesterification of dialkyl carbonates with diols. The competition between cyclic carbonates and linear dicarbonate products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Triphosgene-Pyridine Mediated Stereoselective Chlorination of Acyclic Aliphatic 1,3-Diols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.lsu.edu [repository.lsu.edu]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5,5-Dimethyl-1,3-dioxan-2-one (CAS Number: 3592-12-9)

This technical guide provides a comprehensive overview of the chemical and physical properties, synonyms, and experimental protocols associated with this compound (CAS No. 3592-12-9). This compound is a key monomer in the synthesis of biodegradable polymers with applications in the biomedical field.

Chemical Properties and Identifiers

This compound is a six-membered cyclic carbonate. Its core structure makes it a valuable building block in polymer chemistry.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 3592-12-9 |

| Molecular Formula | C₆H₁₀O₃[1] |

| Molecular Weight | 130.14 g/mol [1][2] |

| IUPAC Name | This compound[2] |

| InChI | InChI=1S/C6H10O3/c1-6(2)3-8-5(7)9-4-6/h3-4H2,1-2H3[2] |

| InChIKey | JRFXQKZEGILCCO-UHFFFAOYSA-N[2] |

| SMILES | CC1(COC(=O)OC1)C[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Melting Point | 105-114 °C[1] |

| Boiling Point | 180.82 °C (rough estimate)[1] |

| Density | 1.1066 (rough estimate)[1] |

| Refractive Index | 1.4730 (estimate)[1] |

| Topological Polar Surface Area | 35.5 Ų[2] |

Synonyms

This compound is known by several other names in the scientific literature and commercial catalogs.

Table 3: Synonyms for CAS No. 3592-12-9

| Synonym |

| Neopentylene carbonate[2] |

| 2,2-Dimethyltrimethylene carbonate[2] |

| 5,5-Dimethyl-1,3-diox-2-one[2] |

| Carbonic acid, cyclic 2,2-dimethyltrimethylene ester[2] |

| 5,5-Dimethyltrimethylene carbonate[2] |

Experimental Protocols

The synthesis of this compound has been approached through various methods. The traditional route involves the use of phosgene derivatives, while modern, greener approaches utilize carbon dioxide as a C1 source.[3]

Synthesis via Ring-Expansion of Oxetane with CO₂

A notable method involves the ring-expansion of 3,3-dimethyloxetane with carbon dioxide.

Experimental Details:

-

Reactants: 3,3-dimethyloxetane and Carbon Dioxide (CO₂)

-

Catalyst System: A combination of a primary catalyst and a co-catalyst is often employed. For instance, a system of [Fe(TPhOA)]₂ (0.5 mol%) and Bu₄NI (5 mol%) has been used.[3]

-

Solvent: Methyl ethyl ketone

-

Temperature: 85 °C

-

Pressure: 0.2 MPa of CO₂

-

Reaction Time: 66 hours

-

Yield: 28%[3]

Improved yields have been achieved using other catalytic systems, such as a combination of Bu₃SnI and HMPA, which can lead to quantitative yields.[3]

Purification by Recrystallization

Crude this compound, which may appear as a slightly sticky solid due to impurities, can be purified by recrystallization.

Protocol:

-

Dissolve the crude product in a minimal amount of a suitable solvent like tetrahydrofuran.

-

Add a less polar solvent, such as anhydrous diethyl ether, cautiously to induce precipitation.

-

Allow the solution to stand at room temperature for approximately 30 minutes.

-

Transfer the solution to a refrigerator at 4°C and leave it overnight to facilitate crystal formation.

-

Collect the crystals by filtration.

-

Wash the collected crystals with cold diethyl ether, followed by a wash with hexane.

-

Dry the purified crystals by pulling air through the filter cake.

-

For final drying, place the crystals in a vacuum oven at 35-40°C.[4]

Applications and Logical Relationships

The primary application of this compound is as a monomer for ring-opening polymerization to produce aliphatic polycarbonates. These polymers are of significant interest in the biomedical field due to their biodegradability and low toxicity.[3]

Ring-Opening Polymerization (ROP)

The polymerization of this compound is thermodynamically favored and can be initiated by various catalysts to form poly(2,2-dimethyltrimethylene carbonate).

Caption: Workflow of Ring-Opening Polymerization.

Synthesis from 1,3-Diol and CO₂

A greener synthetic route involves the direct carboxylative cyclization of a 1,3-diol with carbon dioxide.

Caption: Green Synthesis of this compound.

References

- 1. This compound | 3592-12-9 [amp.chemicalbook.com]

- 2. This compound | C6H10O3 | CID 137984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Advancements in six-membered cyclic carbonate (1,3-dioxan-2-one) synthesis utilizing carbon dioxide as a C1 source - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01280F [pubs.rsc.org]

- 4. prepchem.com [prepchem.com]

Physical and chemical properties of 2,2-dimethyltrimethylene carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2-dimethyltrimethylene carbonate (CAS No. 6737-29-7), a valuable monomer in the synthesis of biodegradable polymers. This document details its characteristics, spectral data, synthesis, and polymerization behavior, presenting the information in a clear and accessible format for researchers and professionals in the field.

Physical Properties

2,2-dimethyltrimethylene carbonate, also known as 5,5-dimethyl-1,3-dioxan-2-one, is a white crystalline solid at room temperature. Its key physical properties are summarized in the table below, providing a quick reference for experimental planning and material handling.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Melting Point | 110-111 °C | [1] |

| Boiling Point | 110-120 °C at 1 Torr | [1] |

| Density | 1.054 g/cm³ | [1] |

Solubility:

Chemical Properties

The most significant chemical property of 2,2-dimethyltrimethylene carbonate is its ability to undergo ring-opening polymerization (ROP). This reaction is of great interest for the synthesis of aliphatic polycarbonates, which are known for their biocompatibility and biodegradability, making them suitable for various biomedical applications.

The polymerization can be initiated by various catalytic systems, including anionic, cationic, and coordination-insertion mechanisms. The anionic ring-opening polymerization is a commonly employed method due to its relatively simple protocol.

Anionic Ring-Opening Polymerization

The anionic ROP of 2,2-dimethyltrimethylene carbonate is typically initiated by a nucleophile, such as an alkoxide. The reaction proceeds via a nucleophilic attack on the carbonyl carbon of the carbonate, leading to the cleavage of the acyl-oxygen bond and the formation of a propagating alkoxide species.

A visual representation of the general workflow for determining the solubility of a compound is provided below.

Experimental workflow for solubility determination.

Spectral Data

The structural characterization of 2,2-dimethyltrimethylene carbonate is crucial for confirming its identity and purity. The following sections provide an overview of the expected spectral data from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum of 2,2-dimethyltrimethylene carbonate, two distinct signals are expected:

-

A singlet corresponding to the four equivalent protons of the two axial and two equatorial methylene groups on the six-membered ring.

-

A singlet corresponding to the six equivalent protons of the two methyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the different carbon environments in the molecule:

-

A signal for the carbonyl carbon of the carbonate group, typically found in the downfield region of the spectrum.

-

A signal for the quaternary carbon atom to which the two methyl groups are attached.

-

A signal for the two equivalent methylene carbons in the ring.

-

A signal for the two equivalent methyl carbons.

FT-IR Spectroscopy

The FT-IR spectrum of 2,2-dimethyltrimethylene carbonate will exhibit characteristic absorption bands that confirm the presence of its functional groups. Key expected peaks include:

-

A strong absorption band corresponding to the C=O stretching vibration of the carbonate group.

-

Absorption bands corresponding to the C-O stretching vibrations of the carbonate group.

-

Absorption bands corresponding to the C-H stretching and bending vibrations of the methyl and methylene groups.

Experimental Protocols

Synthesis of 2,2-dimethyltrimethylene carbonate

A common method for the synthesis of 2,2-dimethyltrimethylene carbonate involves the transesterification of neopentyl glycol with a carbonate source, such as diethyl carbonate or dimethyl carbonate, in the presence of a catalyst.

Materials:

-

Neopentyl glycol

-

Diethyl carbonate (or dimethyl carbonate)

-

Catalyst (e.g., sodium methoxide, tin(II) octoate)

-

Solvent (e.g., toluene)

-

Apparatus for distillation under reduced pressure

Procedure:

-

Combine neopentyl glycol, an excess of the carbonate source, and the catalyst in a round-bottom flask equipped with a distillation apparatus.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the distillation of the alcohol byproduct (ethanol or methanol).

-

Once the theoretical amount of alcohol has been collected, cool the reaction mixture.

-

Purify the crude product by vacuum distillation or recrystallization to obtain pure 2,2-dimethyltrimethylene carbonate.

The logical relationship for the synthesis of 2,2-dimethyltrimethylene carbonate can be visualized as follows:

Logical flow of the synthesis process.

Anionic Ring-Opening Polymerization

The following is a general protocol for the anionic ring-opening polymerization of 2,2-dimethyltrimethylene carbonate.

Materials:

-

2,2-dimethyltrimethylene carbonate (monomer)

-

Initiator (e.g., sec-butyllithium, sodium methoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran, toluene)

-

Quenching agent (e.g., methanol)

-

Apparatus for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

Thoroughly dry all glassware and purge with an inert gas (e.g., argon or nitrogen).

-

Dissolve the 2,2-dimethyltrimethylene carbonate monomer in the anhydrous solvent in a reaction flask under an inert atmosphere.

-

Cool the solution to the desired reaction temperature.

-

Add the initiator solution dropwise to the monomer solution with stirring.

-

Allow the polymerization to proceed for the desired time.

-

Terminate the polymerization by adding a quenching agent.

-

Precipitate the resulting polymer in a non-solvent (e.g., methanol or hexane).

-

Collect the polymer by filtration and dry under vacuum.

The signaling pathway for the anionic ring-opening polymerization is depicted below, illustrating the key steps of initiation and propagation.

Anionic ROP signaling pathway.

References

Spectroscopic Profile of 5,5-Dimethyl-1,3-dioxan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,5-Dimethyl-1,3-dioxan-2-one, a heterocyclic organic compound. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for data acquisition.

Core Spectroscopic Data

The structural integrity and purity of this compound can be reliably assessed through a combination of NMR and IR spectroscopy. The key quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Data

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the different carbon environments within the molecule. The following data is referenced from the work of Pihlaja and Rossi.[2]

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O (Carbonyl) | Data not available in search results |

| C(CH₃)₂ | Data not available in search results |

| O-CH₂ | Data not available in search results |

| CH₃ | Data not available in search results |

Note: While the source of the ¹³C NMR data has been identified, the specific chemical shift values were not retrievable from the available search results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound is characterized by the following significant absorption bands, as sourced from the National Institute of Standards and Technology (NIST) database, which hosts data compiled by the Coblentz Society.

| Wavenumber (cm⁻¹) | Assignment |

| ~1750 | C=O Stretch (Carbonyl) |

| ~2960 | C-H Stretch (Alkyl) |

| ~1200-1000 | C-O Stretch (Ester) |

Note: The exact peak values can be extracted from the digitized spectrum available on the NIST WebBook.

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-25 mg/mL.[3] The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[4] For ¹³C NMR, proton decoupling is employed to simplify the spectrum.[3]

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like this compound, a common method is the preparation of a KBr (potassium bromide) pellet. A small amount of the compound is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or salt plates is recorded first and then automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a chemical compound like this compound using spectroscopic methods follows a logical progression. The following diagram illustrates a typical workflow.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more in-depth analysis, it is recommended to consult the primary literature cited.

References

Solubility of 5,5-Dimethyl-1,3-dioxan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Dimethyl-1,3-dioxan-2-one, also known as neopentylene carbonate, is a cyclic carbonate monomer of significant interest in polymer chemistry. Its utility in the synthesis of biodegradable polycarbonates makes it a relevant compound for applications in drug delivery and biomedical materials. A thorough understanding of its solubility in common laboratory solvents is crucial for its handling, reaction setup, and purification. This technical guide provides an overview of the known solubility characteristics of this compound, details a comprehensive experimental protocol for its solubility determination, and discusses its applications in the context of drug development.

Introduction

This compound (CAS No. 3592-12-9) is a white crystalline solid with a melting point in the range of 105-114 °C.[1] Its chemical structure, featuring a six-membered ring with a carbonate group and two methyl substituents, influences its physical and chemical properties, including its solubility. The primary application of this compound lies in its use as a monomer for ring-opening polymerization to produce aliphatic polycarbonates.[2][3] These polymers are notable for their biodegradability and biocompatibility, making them suitable for various biomedical applications, including the development of drug delivery systems.[2]

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in common organic solvents or water. While databases list physical properties, explicit solubility values (e.g., in g/100 mL or mol/L) are not publicly available. The chemical database Cheméo includes a field for the logarithm of water solubility (log10WS) but does not provide a numerical value.[4]

Given the absence of published data, a qualitative assessment based on the compound's structure can be made. The presence of the polar carbonate group suggests potential solubility in polar organic solvents. However, the non-polar dimethylated carbon atom may enhance its solubility in less polar organic solvents. Experimental determination remains the most reliable method to ascertain its solubility profile.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in various solvents. This protocol is adapted from standard laboratory procedures for solubility assessment.

Objective: To determine the saturation solubility of this compound in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (purity >98%)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene) of analytical grade

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Micropipettes

-

Oven

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the initial mass of the solid.

-

Add a known volume (e.g., 5.0 mL) of the selected solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid should be visible.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 1.0 mL) of the supernatant using a micropipette.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered solution.

-

Place the vial containing the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-70 °C). A vacuum oven is recommended for higher boiling point solvents.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator.

-

Weigh the vial containing the dried solute.

-

The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of filtered solution (mL)) * 100

-

Data Presentation:

The results should be compiled into a table for easy comparison.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | Experimentally Determined Value |

| Ethanol | 25 | Experimentally Determined Value |

| Methanol | 25 | Experimentally Determined Value |

| Acetone | 25 | Experimentally Determined Value |

| Ethyl Acetate | 25 | Experimentally Determined Value |

| Dichloromethane | 25 | Experimentally Determined Value |

| Toluene | 25 | Experimentally Determined Value |

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Experimental workflow for the gravimetric determination of solubility.

Application in Drug Development: A Monomer for Biodegradable Polymers

The primary relevance of this compound to the field of drug development is its role as a monomer in the synthesis of aliphatic polycarbonates.[2] These polymers are of great interest for creating drug delivery systems due to their biocompatibility and biodegradability.[2]

The ring-opening polymerization of this compound and its derivatives can be controlled to produce polycarbonates with well-defined molecular weights and low polydispersity.[2] This control is essential for fabricating drug delivery vehicles with reproducible properties. The resulting polycarbonates can be formulated into various drug delivery platforms, such as:

-

Nanoparticles and Micelles: Amphiphilic block copolymers containing polycarbonate segments can self-assemble into core-shell structures in aqueous environments, encapsulating hydrophobic drugs for targeted delivery.

-

Biodegradable Implants and Stents: The polycarbonate backbone can be designed to degrade at a controlled rate, allowing for the sustained release of a therapeutic agent from an implantable device.

-

Prodrugs: The polymer backbone can be functionalized to covalently link drug molecules, creating a polymeric prodrug that releases the active agent upon degradation of the polymer matrix.

The synthesis of these advanced drug delivery systems often involves solution polymerization, where the solubility of the monomer, this compound, in the reaction solvent is a critical parameter for achieving a homogeneous reaction mixture and controlling the polymerization process.

Conclusion

References

- 1. This compound | 3592-12-9 [amp.chemicalbook.com]

- 2. Renaissance of Aliphatic Polycarbonates: New Techniques and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel one-pot process for the preparation of linear and hyperbranched polycarbonates of various diols and triols using dimethyl carbonate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01317E [pubs.rsc.org]

- 4. This compound (CAS 3592-12-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 5,5-Dimethyl-1,3-dioxan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Dimethyl-1,3-dioxan-2-one, also known as neopentylene carbonate, is a cyclic carbonate of interest in polymer chemistry and as a potential building block in organic synthesis. Understanding its thermal stability and decomposition pathways is critical for its safe handling, storage, and application, particularly in processes involving elevated temperatures such as polymerization or formulation. This technical guide provides a comprehensive overview of the thermal behavior of this compound. While specific, in-depth experimental studies on the thermal decomposition of this particular molecule are not extensively available in peer-reviewed literature, this document consolidates known properties and presents a scientifically-grounded projection of its thermal behavior based on the analysis of structurally related cyclic carbonates and polycarbonates. It also outlines detailed experimental protocols for researchers to conduct their own thermal analyses.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below. The presence of oligomers in technical grade samples suggests that the compound may be susceptible to polymerization, which can be initiated by heat or impurities.[2]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₃ | [3][4] |

| Molecular Weight | 130.14 g/mol | [3][4] |

| CAS Number | 3592-12-9 | [3][4] |

| Synonyms | Neopentylene carbonate, 2,2-dimethyltrimethylene carbonate | [3] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 105-114 °C (estimate) | [5] |

Expected Thermal Stability and Decomposition

Based on general principles of organic chemistry and studies on related cyclic carbonates, the thermal decomposition of this compound is expected to proceed through several potential pathways. Thermal stress can induce decarboxylation, ring-opening to form various reactive intermediates, or polymerization followed by degradation of the resulting polymer.

Predicted Decomposition Products

Upon heating, in addition to the expected hazardous decomposition products of carbon monoxide (CO) and carbon dioxide (CO₂), a variety of other organic molecules could be formed.[1] The neopentyl structure suggests that fragmentation could lead to the formation of isobutylene, formaldehyde, and other small molecules. A proposed, non-exhaustive list of potential decomposition products is presented below.

| Product Class | Potential Decomposition Products |

| Gases | Carbon Dioxide (CO₂), Carbon Monoxide (CO) |

| Olefins | Isobutylene |

| Aldehydes | Formaldehyde, Pivalaldehyde |

| Alcohols | Neopentyl glycol |

| Ketones | Acetone |

Proposed Decomposition Pathway

The primary decomposition pathway is likely initiated by the cleavage of the carbonate ester bonds. Decarboxylation is a common route for such compounds. The resulting diradical or zwitterionic intermediate could then undergo further rearrangement and fragmentation.

Experimental Protocols for Thermal Analysis

To quantitatively assess the thermal stability and decomposition of this compound, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, the temperature of maximum decomposition rate, and the mass of residual material.

Objective: To determine the thermal stability and decomposition profile.

Methodology:

-

Instrument: A calibrated thermogravravimetric analyzer.

-

Sample Preparation: Weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature from the first derivative of the mass loss curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Objective: To determine the melting point and enthalpy of fusion, and to observe any exothermic or endothermic decomposition events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify the melting endotherm and any subsequent exotherms or endotherms associated with decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Objective: To identify the chemical structures of the thermal decomposition products.

Methodology:

-

Instrument: A pyrolysis unit coupled to a GC-MS system.

-

Sample Preparation: Place approximately 0.1-0.5 mg of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: 500 °C (or a temperature determined from TGA to be in the main decomposition range).

-

Atmosphere: Helium.

-

-

GC-MS Conditions:

-

GC Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane).

-

Injector Temperature: 250 °C.

-

Oven Program: Hold at 40 °C for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

MS Detector: Scan from m/z 35 to 550.

-

-

Data Analysis: Identify the chromatographic peaks by comparing their mass spectra to a reference library (e.g., NIST).

Summary and Conclusion

While direct, published quantitative data on the thermal decomposition of this compound is scarce, an understanding of its thermal behavior can be extrapolated from the principles of organic chemistry and the known properties of similar cyclic carbonates. The molecule is expected to decompose at elevated temperatures, likely initiating with decarboxylation and leading to a variety of smaller organic fragments. The presence of oligomers in some samples suggests a competing pathway of thermally-induced polymerization. For a definitive characterization of its thermal stability and decomposition products, the experimental protocols for TGA, DSC, and Py-GC-MS outlined in this guide provide a robust framework for researchers. Such studies are essential for ensuring the safe and effective use of this compound in any application involving heat.

References

The Synthesis and Utility of 5,5-Dimethyl-1,3-dioxan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Dimethyl-1,3-dioxan-2-one, also known as neopentylene carbonate, is a versatile cyclic carbonate that serves as a key monomer in the synthesis of aliphatic polycarbonates and as a protective group in organic synthesis. This technical guide provides an in-depth overview of its discovery and historical context, detailed experimental protocols for its synthesis, a summary of its key chemical and physical properties, and a discussion of its primary applications. Particular emphasis is placed on the various synthetic methodologies, including traditional phosgenation and more contemporary, greener routes utilizing carbon dioxide.

Introduction and Historical Context

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol [2] |

| CAS Number | 3592-12-9[2] |

| Melting Point | 104.0-108.0 °C |

| Boiling Point | 231.5 °C at 760 mmHg |

| Density | 1.054 g/cm³ |

| Appearance | White to light yellow crystalline powder |

Synthesis of this compound

Several synthetic routes to this compound have been established. The choice of method often depends on the desired scale, available starting materials, and safety considerations.

Synthesis from Neopentyl Glycol and a Carbonyl Source

This classical approach involves the reaction of neopentyl glycol (2,2-dimethyl-1,3-propanediol) with a suitable carbonyl-containing reagent.

Reaction Scheme:

References

IUPAC name and molecular formula of C6H10O3

An In-depth Technical Guide to Key Isomers of C6H10O3

This technical guide provides a comprehensive overview of two prominent isomers of the molecular formula C6H10O3: Propanoic Anhydride and Ethyl Acetoacetate. Tailored for researchers, scientists, and drug development professionals, this document delves into their chemical properties, synthesis protocols, and key chemical reactions, presenting data in a structured and accessible format.

Introduction to C6H10O3 Isomers

The molecular formula C6H10O3 represents several structural isomers, each with unique physical and chemical properties. This guide focuses on two of the most significant isomers in organic synthesis: Propanoic Anhydride, a reactive acid anhydride, and Ethyl Acetoacetate, a versatile β-keto ester. Understanding the distinct characteristics of these isomers is crucial for their effective application in research and development.

Propanoic Anhydride

Propanoic anhydride, also known as propionic anhydride, is a simple acid anhydride widely used as a reagent in organic synthesis.

IUPAC Name: Propanoic anhydride; Propanoyl propanoate.[1][2]

Molecular Structure: (CH₃CH₂CO)₂O

Quantitative Data

The physical and chemical properties of Propanoic Anhydride are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 130.14 g/mol | [1][3][4] |

| Appearance | Colorless liquid | [3][5][6] |

| Odor | Pungent, rancid | [3][6] |

| Density | 1.015 g/mL at 25 °C | [6] |

| Boiling Point | 167-169 °C | [4][6] |

| Melting Point | -45 °C | [4][6] |

| Flash Point | 74 °C (165 °F) | [3][6] |

| Solubility | Decomposes in water; soluble in methanol, ethanol, ether, chloroform | [3] |

| Refractive Index (n²⁰/D) | 1.404 | [7] |

Experimental Protocols

Synthesis of Propanoic Anhydride via Oxalyl Chloride

This protocol describes a laboratory-scale synthesis of propanoic anhydride from propionic acid and oxalyl chloride.[8]

Materials:

-

Dry propionic acid (20 g)

-

Oxalyl chloride (17.5 g)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

Place 20 g of dry propionic acid into a round-bottom flask fitted with a dropping funnel and a reflux condenser.

-

Slowly add 17.5 g of oxalyl chloride from the dropping funnel to the propionic acid. Hydrogen chloride gas will evolve.

-

Once the addition is complete, gently heat the reaction mixture to reflux.

-

After the reflux period, arrange the apparatus for distillation.

-

Distill the reaction product, collecting the fraction that boils between 167-170 °C.

-

The expected yield is approximately 9 g (51% of theoretical).

Signaling Pathways and Logical Relationships

Hydrolysis of Propanoic Anhydride

Propanoic anhydride reacts with water in an exothermic hydrolysis reaction to yield two equivalents of propionic acid.[6][9][10] This reaction is a classic example of nucleophilic acyl substitution.

Caption: Hydrolysis mechanism of Propanoic Anhydride.

Ethyl Acetoacetate

Ethyl acetoacetate (EAA) is the ethyl ester of acetoacetic acid. It is a key building block in organic chemistry, particularly in the synthesis of ketones and other heterocyclic compounds.[11][12]

IUPAC Name: Ethyl 3-oxobutanoate.[13][14]

Molecular Structure: CH₃COCH₂COOCH₂CH₃

Quantitative Data

The physical and chemical properties of Ethyl Acetoacetate are detailed in the table below.

| Property | Value | References |

| Molecular Weight | 130.14 g/mol | [13][15] |

| Appearance | Colorless liquid | [13][16] |

| Odor | Fruity, pleasant | [13][15] |

| Density | 1.028 g/mL at 20 °C | [15] |

| Boiling Point | 181 °C | [16] |

| Melting Point | -43 °C | [16] |

| Flash Point | 85 °C (185 °F) | [13] |

| Solubility | Soluble in about 35 parts water; miscible with many organic solvents | [13] |

| Refractive Index (n²⁰/D) | 1.419 | |

| pKa (α-protons) | ~11 |

Experimental Protocols

Synthesis of Ethyl Acetoacetate via Claisen Condensation

This protocol is a classic method for preparing ethyl acetoacetate from ethyl acetate using sodium ethoxide as a base.[2][17]

Materials:

-

Ethyl acetate (free from water, containing 2-3% ethanol) (500 g)

-

Sodium wire or finely sliced sodium (50 g)

-

50% Acetic acid solution

-

Calcium chloride (for drying)

-

2-L round-bottomed flask

-

Reflux condenser

-

Water bath

-

Separatory funnel

-

Fractional distillation apparatus

Procedure:

-

Place 500 g of ethyl acetate and 50 g of clean sodium into a 2-L round-bottomed flask fitted with an efficient reflux condenser.

-

Gently warm the flask on a water bath to initiate the reaction. Once started, the reaction will proceed vigorously; cooling may be necessary to control the rate.

-

After the reaction subsides, allow the mixture to stand until it becomes a solid mass.

-

Dissolve the solid product by adding 500 cc of water.

-

Cool the solution and acidify it by adding approximately 275 cc of 50% acetic acid.

-

Separate the ester layer using a separatory funnel. Add salt if necessary to facilitate separation.

-

Dry the collected ester layer over anhydrous calcium chloride.

-

Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 76–80 °C / 18 mm Hg.

-

The expected yield is 105–110 g (28–29% of the theoretical amount based on ethyl acetate).

Signaling Pathways and Logical Relationships

Acetoacetic Ester Synthesis Workflow

The acetoacetic ester synthesis is a powerful method for preparing α-substituted methyl ketones.[1][18] The workflow involves the deprotonation of ethyl acetoacetate to form a stabilized enolate, followed by alkylation and subsequent hydrolysis and decarboxylation.[19]

Caption: Workflow of the Acetoacetic Ester Synthesis.

References

- 1. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Propionic anhydride | C6H10O3 | CID 31263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. Propionic anhydride - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. propanoic anhydride [stenutz.eu]

- 8. prepchem.com [prepchem.com]

- 9. Propionic anhydride - Sciencemadness Wiki [sciencemadness.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 12. sanjaychemindia.com [sanjaychemindia.com]

- 13. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Ethyl acetoacetate (CAS 141-97-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 16. Ethyl acetoacetate | 141-97-9 [chemicalbook.com]

- 17. pubs.aip.org [pubs.aip.org]

- 18. chemistnotes.com [chemistnotes.com]

- 19. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

An In-depth Technical Guide to 5,5-Dimethyl-1,3-dioxan-2-one: Synthesis, Properties, and Commercial Availability

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethyl-1,3-dioxan-2-one, also known as neopentylene carbonate, is a cyclic carbonate monomer that serves as a crucial building block in the synthesis of aliphatic polycarbonates. These polymers are of significant interest in the biomedical and pharmaceutical fields due to their biocompatibility and biodegradability, making them suitable for applications such as drug delivery systems and medical implants. This technical guide provides a comprehensive overview of the commercial availability, synthesis, physicochemical properties, and polymerization of this compound.

Commercial Availability and Suppliers

This compound is commercially available from various chemical suppliers, typically in technical grades. The purity and available quantities can vary, with some suppliers offering it with notes that it may contain varying amounts of oligomers.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | Purity | Available Quantities |

| Sigma-Aldrich | This compound | 98%[1] | Custom |

| Thermo Scientific (Alfa Aesar) | This compound, tech. | ≥83.0% (DSC)[2] | 1 g, 5 g[2] |

| American Custom Chemicals Corporation | This compound | 95.00%[3] | 10 g, 100 g[3] |

| LookChem | This compound | tech. | 1 g, 5 g[3] |

| ChemicalBook | This compound | - | Inquire |

| BLDpharm | This compound | - | Inquire |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, synthesis, and polymerization.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₃ | [2] |

| Molecular Weight | 130.14 g/mol | [2] |

| CAS Number | 3592-12-9 | [2] |

| Appearance | White crystalline solid/powder | [2] |

| Melting Point | 105-114 °C | |

| Boiling Point | 231.5 °C at 760 mmHg | [4] |

| Density | 1.054 g/cm³ | [4] |

| Flash Point | 114.5 °C | [4] |

| Solubility | Soluble in many organic solvents. | |

| InChI Key | JRFXQKZEGILCCO-UHFFFAOYSA-N | |

| SMILES | CC1(C)COC(=O)OC1 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common methods involve the reaction of a 1,3-diol with a carbonate precursor.

Synthesis from Neopentyl Glycol and a Carbonate Source

A prevalent method for synthesizing this compound is the reaction of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) with a carbonate source like diethyl carbonate or phosgene derivatives. The use of carbon dioxide (CO₂) as a C1 source is a greener alternative that is gaining traction.

Experimental Protocol: Large-Scale Synthesis from Neopentyl Glycol and Diethyl Carbonate [5]

This protocol describes a large-scale synthesis of this compound.

Materials:

-

Neopentyl glycol

-

Diethyl carbonate

-

Xylene

-

Sodium methoxide

-

Tetrahydrofuran

-

Anhydrous diethyl ether

-

Hexane

Procedure:

-

A mixture of neopentyl glycol, diethyl carbonate, and xylene is heated.

-

A solution of sodium methoxide in methanol is added dropwise to the heated mixture.

-

The reaction mixture is heated to distill off the ethanol formed during the reaction.

-

After the reaction is complete, the mixture is cooled, and the crude product is obtained.

-

The crude product, which may be a sticky solid due to impurities, is purified by recrystallization.

-

The crude material is dissolved in tetrahydrofuran, and anhydrous diethyl ether is added cautiously.

-

The solution is allowed to stand at room temperature and then refrigerated overnight to induce crystallization.

-

The crystals are collected by filtration, washed with cold ether and hexane.

-

The purified product is dried in a vacuum oven at 35-40 °C.

Yield: An overall yield of approximately 70% of purified this compound can be achieved.[5]

Ring-Opening Polymerization (ROP)

This compound readily undergoes ring-opening polymerization (ROP) to form poly(this compound), an aliphatic polycarbonate. This polymerization can be initiated by various cationic, anionic, or coordination-insertion catalysts. The choice of catalyst influences the polymerization kinetics and the properties of the resulting polymer.

Table 3: Catalysts for Ring-Opening Polymerization of this compound

| Catalyst Type | Examples | Reference |

| Cationic | BF₃·OEt₂, SnCl₄, TiCl₄ | [6] |

| Anionic | - | - |

| Coordination-Insertion | Stannous octoate (Sn(Oct)₂) |

Experimental Protocol: Cationic Ring-Opening Polymerization [6]

This protocol outlines a general procedure for the cationic ROP of a related cyclic carbonate, which can be adapted for this compound.

Materials:

-

This compound (monomer)

-

Cationic initiator (e.g., BF₃·OEt₂)

-

Anhydrous solvent (e.g., chlorobenzene for solution polymerization)

-

Methanol (for precipitation)

-

Methylene dichloride (for dissolution)

Procedure (Bulk Polymerization):

-

The monomer is placed in a reaction flask under an inert atmosphere (e.g., argon).

-

The monomer is melted by heating.

-

The cationic initiator (e.g., 1 mol%) is added to the molten monomer.

-

The mixture is stirred at the desired temperature for a specified time.

-

The resulting polymer is dissolved in a suitable solvent like methylene dichloride.

-

The polymer is precipitated by adding the solution to a non-solvent like methanol.

-

The precipitated polymer is collected and dried.

Characterization of Poly(this compound)

The resulting polymer can be characterized by various analytical techniques to determine its molecular weight, thermal properties, and spectroscopic fingerprint.

Table 4: Typical Characterization Data for Poly(this compound)

| Property | Typical Values | Analytical Technique |

| Number-Average Molecular Weight (Mn) | Varies with reaction conditions | Gel Permeation Chromatography (GPC) |

| Weight-Average Molecular Weight (Mw) | Varies with reaction conditions | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | Varies with catalyst and conditions | Gel Permeation Chromatography (GPC) |

| Glass Transition Temperature (Tg) | - | Differential Scanning Calorimetry (DSC) |

| Melting Temperature (Tm) | - | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature (Td) | - | Thermogravimetric Analysis (TGA) |

| ¹H NMR | Characteristic peaks for the polymer backbone | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| ¹³C NMR | Characteristic peaks for the polymer backbone | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| IR Spectrum | Carbonyl stretch (~1750 cm⁻¹) | Infrared (IR) Spectroscopy |

Biological Activity and Applications in Drug Development

Currently, there is a notable lack of specific data in the public domain regarding the biological activity and signaling pathways directly involving this compound or its homopolymer. While aliphatic polycarbonates, in general, are considered biocompatible and are explored for drug delivery applications, detailed studies on this specific polymer are scarce.

The primary degradation product of poly(this compound) is expected to be neopentyl glycol (2,2-dimethyl-1,3-propanediol) and carbon dioxide. Neopentyl glycol is considered to have low toxicity and is used as an intermediate in the synthesis of various products, including pharmaceuticals.[1] However, its specific biological activities and interactions at the cellular level are not extensively documented in the context of being a polymer degradation product.

The main application of this compound in drug development is as a monomer for creating biodegradable polymers. These polymers can be used to encapsulate therapeutic agents, providing controlled and sustained release. The properties of the polymer, and thus the drug release profile, can be tuned by copolymerizing this compound with other cyclic monomers like lactide or caprolactone.

Conclusion

This compound is a commercially available monomer with well-defined physicochemical properties and established synthetic routes. Its ability to undergo ring-opening polymerization to form a biodegradable polycarbonate makes it a compound of interest for researchers in materials science and drug development. While the chemical and material aspects of this monomer and its polymer are reasonably well-documented, a significant knowledge gap exists regarding its specific biological interactions and signaling pathways. Future research in this area is crucial to fully unlock its potential in advanced biomedical and pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H10O3 | CID 137984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Neopentyl glycol | C5H12O2 | CID 31344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Ring-Opening Polymerization of 5,5-Dimethyl-1,3-dioxan-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of poly(5,5-dimethyl-1,3-dioxan-2-one), also known as poly(2,2-dimethyltrimethylene carbonate) (PDTC), through ring-opening polymerization (ROP). Detailed protocols for cationic and organocatalyzed polymerization methods are presented, along with procedures for the formulation of drug-loaded nanoparticles for controlled release applications.

Introduction

This compound is a cyclic carbonate monomer that undergoes ring-opening polymerization to yield poly(2,2-dimethyltrimethylene carbonate), a biodegradable and biocompatible aliphatic polycarbonate.[1] These properties make PDTC a highly attractive material for biomedical applications, particularly in the field of drug delivery, where it can be formulated into nanoparticles to encapsulate therapeutic agents for sustained and targeted release.[2] The polymerization can be initiated through various mechanisms, including cationic, anionic, and organocatalytic pathways, each offering distinct advantages in controlling the polymer's molecular weight and architecture.

Data Presentation: Ring-Opening Polymerization of this compound

The following tables summarize the quantitative data from various studies on the ring-opening polymerization of this compound under different catalytic conditions.

Table 1: Cationic Ring-Opening Polymerization of this compound

| Initiator | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Reference |

| BF₃·OEt₂ | 100 | Dichloromethane | 20 | 24 | 98 | 5,200 | - | [3] |

| Methyl triflate | 50 | Nitrobenzene | 80 | 4 | 75 | 3,500 | - | [3] |

| Triflic acid | 50 | Nitrobenzene | 50 | 0.5 | 80 | 4,100 | - | [3] |

Table 2: Organocatalyzed Ring-Opening Polymerization of this compound and Related Cyclic Carbonates

| Catalyst | Monomer/Initiator Ratio | Initiator | Solvent | Temperature (°C) | Time | Conversion (%) | Mn ( g/mol ) | PDI | Reference |

| DBU | 100 | Benzyl Alcohol | Toluene | 25 | 20 h | >95 | 14,000 | <1.15 | [4] |

| TBD | 100 | Benzyl Alcohol | CH₂Cl₂ | Room Temp | 1 h | >95 | - | - | [5] |

| Imidazol-2-ylidenes | 100 | Benzyl Alcohol | THF | 25 | - | >90 | 28,000 | ~1.3 | [6] |

Note: Data for organocatalyzed ROP of the specific monomer this compound is limited in comparative tables. The data presented includes closely related trimethylene carbonates to illustrate typical results with common organocatalysts.

Experimental Protocols

Protocol 1: Cationic Ring-Opening Polymerization of this compound

This protocol describes a typical procedure for the cationic ROP of this compound using boron trifluoride etherate (BF₃·OEt₂) as the initiator.[3]

Materials:

-

This compound (monomer)

-

Boron trifluoride etherate (BF₃·OEt₂) (initiator)

-

Anhydrous dichloromethane (solvent)

-

Methanol (for precipitation)

-

Argon or Nitrogen gas supply

-

Schlenk flask and line

Procedure:

-

Monomer Purification: The monomer is purified by recrystallization from a suitable solvent like ethyl acetate and dried under vacuum.

-

Reaction Setup: A Schlenk flask is flame-dried under vacuum and backfilled with inert gas (Argon or Nitrogen).

-

Reaction Mixture: The purified monomer is added to the flask, followed by anhydrous dichloromethane to achieve the desired concentration.

-

Initiation: The desired amount of BF₃·OEt₂ initiator is added to the stirred solution at the reaction temperature (e.g., 20°C).

-

Polymerization: The reaction is allowed to proceed for the specified time (e.g., 24 hours).

-

Termination and Precipitation: The polymerization is terminated by adding a small amount of methanol. The polymer is then precipitated by pouring the reaction mixture into a large volume of cold methanol.

-

Purification: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

Protocol 2: Organocatalyzed Ring-Opening Polymerization of this compound

This protocol outlines a general procedure for the organocatalyzed ROP of this compound using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and benzyl alcohol as the initiator.[4]

Materials:

-

This compound (monomer)

-

1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

-

Benzyl alcohol (initiator)

-

Anhydrous toluene (solvent)

-

Methanol (for precipitation)

-

Argon or Nitrogen gas supply

-

Glovebox or Schlenk line

Procedure:

-

Monomer and Reagent Purification: The monomer is purified as described in Protocol 1. The catalyst, initiator, and solvent are purified and dried using standard procedures.

-

Reaction Setup: All manipulations are performed in a glovebox or using Schlenk techniques under an inert atmosphere.

-

Reaction Mixture: In a dried vial, the monomer, benzyl alcohol, and anhydrous toluene are combined.

-

Catalysis: The DBU catalyst is added to the stirred solution to initiate the polymerization.

-

Polymerization: The reaction is stirred at room temperature for the desired duration (e.g., 20 hours).

-

Termination and Precipitation: The polymerization is quenched by adding a few drops of benzoic acid. The polymer is then precipitated in cold methanol.

-

Purification: The polymer is isolated by filtration, washed with methanol, and dried in a vacuum oven.

Protocol 3: Preparation of 5-Fluorouracil-Loaded Poly(2,2-dimethyltrimethylene carbonate) Nanoparticles

This protocol describes the preparation of drug-loaded nanoparticles using a dialysis method, adapted from procedures for similar biodegradable polymers.[2]

Materials:

-

Poly(2,2-dimethyltrimethylene carbonate) (PDTC)

-

5-Fluorouracil (5-FU) (model drug)

-

Dimethyl sulfoxide (DMSO) (solvent)

-

Deionized water

-

Dialysis tubing (e.g., MWCO 3.5 kDa)

Procedure:

-

Polymer-Drug Solution: Dissolve a specific amount of PDTC and 5-FU in DMSO.

-

Dialysis: The polymer-drug solution is placed in a dialysis bag. The bag is then immersed in a large volume of deionized water with gentle stirring.

-

Nanoparticle Formation: As DMSO diffuses out of the dialysis bag and is replaced by water, the hydrophobic PDTC chains collapse, leading to the self-assembly of nanoparticles with the encapsulated drug.

-

Purification: The dialysis is continued for an extended period (e.g., 48 hours), with several changes of the external water phase to ensure complete removal of DMSO.

-

Collection: The resulting nanoparticle suspension is collected from the dialysis bag.

-

Characterization: The nanoparticle size, polydispersity, and zeta potential are determined using dynamic light scattering (DLS). The drug loading content and encapsulation efficiency are quantified using a suitable analytical method such as UV-Vis spectroscopy or HPLC after disrupting the nanoparticles.

Protocol 4: In Vitro Drug Release Study

This protocol details a typical in vitro drug release experiment from the prepared nanoparticles.[7][8][9]

Materials:

-

5-FU-loaded PDTC nanoparticle suspension

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Dialysis membrane

-

Thermostatically controlled shaker

Procedure:

-

Sample Preparation: A known volume of the nanoparticle suspension is placed in a dialysis bag.

-

Release Medium: The dialysis bag is placed in a container with a defined volume of PBS (pH 7.4) to ensure sink conditions.

-

Incubation: The setup is placed in a shaker incubator at 37°C.

-

Sampling: At predetermined time intervals, a small aliquot of the release medium is withdrawn and replaced with an equal volume of fresh PBS to maintain a constant volume.

-

Quantification: The concentration of 5-FU in the collected samples is determined using UV-Vis spectroscopy or HPLC.

-

Data Analysis: The cumulative percentage of drug released is plotted against time to generate the drug release profile.

Visualizations

Caption: Experimental workflow for the ring-opening polymerization of this compound.

Caption: Mechanism of drug delivery and release from polymeric nanoparticles.

References

- 1. tac.polymer.zju.edu.cn [tac.polymer.zju.edu.cn]